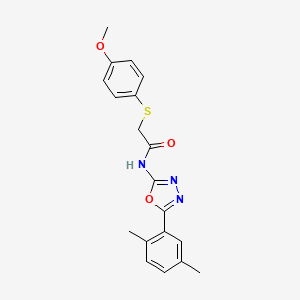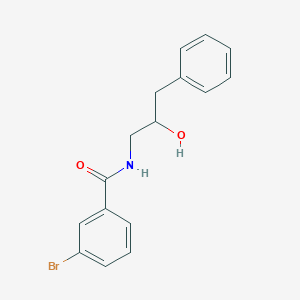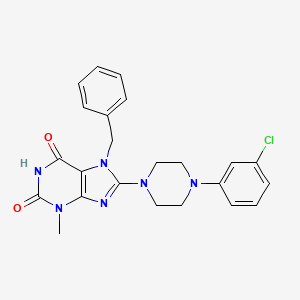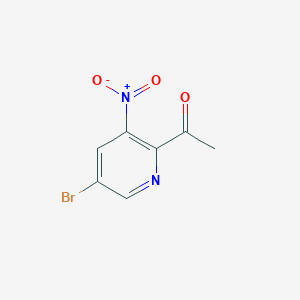![molecular formula C11H16N2O3S B2566700 1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one CAS No. 2174027-06-4](/img/structure/B2566700.png)
1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one, also known as MCTP, is a thiazolidinone derivative that has been widely used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising compound for therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It also activates the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It also induces apoptosis and inhibits cell proliferation in various cancer cell lines. Additionally, this compound has been found to have anti-oxidant properties, which can protect cells from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one is its versatility in different scientific research applications. It can be used in various in vitro and in vivo studies to investigate its biological activities. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective compound for scientific research. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the scientific research of 1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one. One direction is to investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and oxidative stress-induced damage. Another direction is to explore its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound.
Métodos De Síntesis
1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one can be synthesized using a simple reaction between 4-(morpholine-4-carbonyl)benzaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction proceeds via a cyclization process to yield this compound as a yellow crystalline solid. The purity of the compound can be improved using recrystallization techniques.
Aplicaciones Científicas De Investigación
1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also shows anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been found to have anti-oxidant properties, which can protect cells from oxidative stress-induced damage.
Propiedades
IUPAC Name |
1-[4-(morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-2-10(14)13-8-17-7-9(13)11(15)12-3-5-16-6-4-12/h2,9H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMNFFPIAKJAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CSCC1C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-1-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566618.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)methanesulfonamide](/img/structure/B2566620.png)
![(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2566623.png)





![Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester](/img/structure/B2566635.png)
![N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2566636.png)


